N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable benzyl halide (e.g., 3-fluorobenzyl chloride) with the dioxidotetrahydrothiophene intermediate.
Coupling with 4-methylbenzamide: The final step involves the coupling of the intermediate with 4-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and benzamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorobenzyl)-4-methylbenzamide: Lacks the dioxidotetrahydrothiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: Lacks the fluorobenzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-4-methylbenzamide: Lacks the fluorine atom on the benzyl group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-4-methylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H20FNO3S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H20FNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3 |
InChI Key |
NWNBFKCHXMYOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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